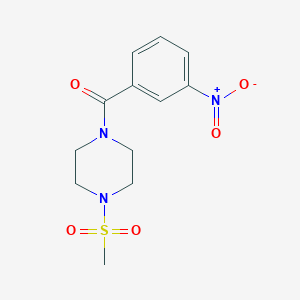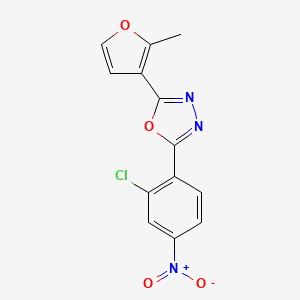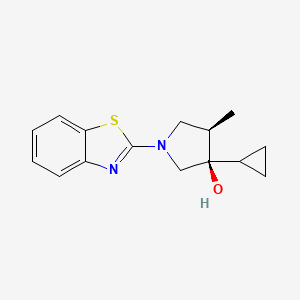
N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the amidation of sulfonyl chlorides with nitrogen-containing compounds. For instance, Shen Jun-ju (2004) described the synthesis of N-aryl-o-hydroxybenzenesulfonamide derivatives through sulfochlorination and amidation processes, starting from halogenated phenols and various amines (Shen, 2004).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the interactions and functionality of sulfonamide compounds. Studies often employ techniques such as X-ray crystallography, NMR spectroscopy, and computational methods for structure elucidation. For example, Rodrigues et al. (2015) explored the crystal structures of sulfonamide derivatives, highlighting the importance of hydrogen bonding and molecular interactions in determining the compounds' architecture (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides can participate in various chemical reactions, including nucleophilic substitution, and can exhibit unique reactivity due to the presence of the sulfonamide group. The study by Drozdova and Mirskova (2001) on the reaction of N,N-dichloro-4-methylbenzenesulfonamides provides insight into the chemical behavior of sulfonamide compounds under different conditions (Drozdova & Mirskova, 2001).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The study by Rodrigues et al. (2015) also sheds light on how specific molecular interactions affect the physical properties of sulfonamide derivatives (Rodrigues et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A new sulfonamide compound, closely related to the one , was synthesized and characterized using spectroscopic tools and computational study. The compound was found to crystallize in the monoclinic crystal system, and its structural and electronic properties were investigated (Murthy et al., 2018).
Anticancer Activity
- Sulfonamide-focused libraries, including compounds structurally related to the one , were evaluated in cell-based antitumor screens. Some of these compounds have shown potential as cell cycle inhibitors and have progressed to clinical trials (Owa et al., 2002).
- New dibenzenesulfonamides were synthesized and shown to induce apoptosis and autophagy in tumor cells. These compounds also inhibited tumor-associated carbonic anhydrase isoenzymes, indicating their potential as anticancer drug candidates (Gul et al., 2018).
Molecular Interactions and Properties
- Studies on N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides revealed insights into their structural features, with investigations into their self-association in solutions (Nikonov et al., 2019).
- The chromogenic detection system, using a similar compound, was developed for the direct enzymatic assay of uric acid in biological fluids, highlighting its application in clinical chemistry (Fossati & Prencipe, 2010).
Pharmaceutical Applications
- Certain benzenesulfonamide derivatives have been synthesized and evaluated for their potential anti-HIV and antifungal activities, demonstrating the pharmaceutical relevance of these compounds (Zareef et al., 2007).
- Novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide and its oxinates were synthesized and analyzed for antimicrobial activity against various bacterial strains and fungi, showing significant antimicrobial properties (Vanparia et al., 2010).
Enzyme Inhibition
- N-substituted sulfonamide carbonic anhydrase inhibitors were studied for their effects on intraocular pressure, highlighting their potential application in ophthalmology (Duffel et al., 1986).
Propiedades
IUPAC Name |
N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-8-3-5-10(6-4-8)21(19,20)17-12-7-11(15)14(18)13(16)9(12)2/h3-7,17-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUAKVUHRMQMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2C)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-quinoxalinylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5565757.png)
![2-chloro-N-{[(4'-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5565758.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5565760.png)

![2-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5565770.png)
![5-methyl-1-(4-methylphenyl)-4-[4-(2-oxo-1-piperidinyl)butanoyl]-2-piperazinone](/img/structure/B5565777.png)
![N'-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methylene)-2-(1-naphthyloxy)acetohydrazide](/img/structure/B5565782.png)

![2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5565806.png)

![4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5565826.png)
![2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B5565827.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-quinolinylthio)acetohydrazide](/img/structure/B5565829.png)
